molecular formula C20H28O3 B8101037 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol

7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol

Cat. No.: B8101037
M. Wt: 316.4 g/mol
InChI Key: DNJVYWXIDISQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cafestol is a bioactive compound predominantly found in coffee beans. Its full chemical name is 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol. This compound has garnered attention due to its diverse biological activities including antioxidant properties and effects on various cellular pathways.

  • Molecular Formula : C20H28O3
  • Molecular Weight : 316.44 g/mol
  • CAS Number : 469-83-0

Antioxidant Properties

Cafestol exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation. This property is crucial for protecting cells from oxidative stress and may contribute to its potential health benefits.

Anti-inflammatory Effects

Studies have shown that Cafestol can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. This suggests a potential role in managing inflammatory diseases.

Anti-cancer Activity

Cafestol has demonstrated antiproliferative effects against several cancer cell lines. For instance:

  • In vitro studies have reported that Cafestol induces apoptosis in human cancer cells by activating caspase pathways.
  • A study highlighted that Cafestol inhibits topoisomerase II activity which is critical for DNA replication and repair in cancer cells .

Effects on Cholesterol Levels

Cafestol has been shown to influence cholesterol metabolism. It raises serum cholesterol levels by inhibiting bile acid synthesis in the liver. This effect is particularly notable in individuals who consume unfiltered coffee.

Case Studies and Research Findings

Study Findings
Antioxidant Activity Study Cafestol effectively scavenged DPPH radicals and inhibited lipid peroxidation in liver homogenates.
Anti-inflammatory Mechanism Inhibition of TNF-alpha production was observed in macrophage cell lines treated with Cafestol.
Cancer Cell Line Study Significant reduction in viability of breast cancer cells was noted with Cafestol treatment; apoptosis was confirmed via flow cytometry.

The biological activities of Cafestol are attributed to its ability to interact with various molecular targets:

  • Topoisomerase Inhibition : This mechanism is linked to its anticancer properties.
  • Cytokine Modulation : By affecting signaling pathways involved in inflammation.
  • Cholesterol Regulation : Through modulation of hepatic enzyme activity related to lipid metabolism.

Properties

IUPAC Name

17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJVYWXIDISQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859381
Record name 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cafestol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

469-83-0
Record name Cafestol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160 - 162 °C
Record name Cafestol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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